molecular formula C13H13ClN4O2 B179018 Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate CAS No. 1154-82-1

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate

Cat. No.: B179018
CAS No.: 1154-82-1
M. Wt: 292.72 g/mol
InChI Key: FLCZFLPPQOXHDF-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring substituted with amino, benzylamino, and chloropyrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: Starting with a suitable precursor such as 2,3-dichloropyrazine, the compound undergoes nucleophilic substitution reactions to introduce the amino and benzylamino groups.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Chlorination: The chloropyrazine moiety is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The chloropyrazine group can be reduced to form pyrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Pyrazine derivatives with reduced chloropyrazine groups.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds with biological macromolecules, while the chloropyrazine moiety can participate in halogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(methylamino)-6-chloropyrazine-2-carboxylate
  • Methyl 3-amino-5-(phenylamino)-6-chloropyrazine-2-carboxylate
  • Methyl 3-amino-5-(ethylamino)-6-chloropyrazine-2-carboxylate

Uniqueness

Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate is unique due to the presence of the benzylamino group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to biological targets, making it a valuable compound for drug development.

Properties

IUPAC Name

methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-20-13(19)9-11(15)18-12(10(14)17-9)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCZFLPPQOXHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)NCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383903
Record name Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154-82-1
Record name Methyl 3-amino-5-(benzylamino)-6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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